![molecular formula C12H11Cl2N5O2 B5712190 methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)

methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

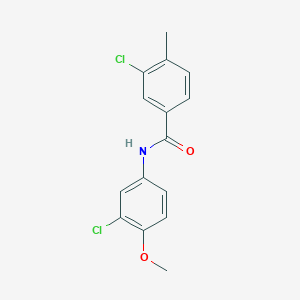

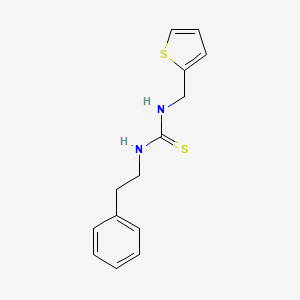

Methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate, commonly referred to as metribuzin, is a chemical compound used as a herbicide. It is widely used in agriculture to control broadleaf weeds and grasses in crops such as soybeans, corn, and sugarcane. The chemical structure of metribuzin consists of a triazine ring with a glycine ester attached to it. In recent years, metribuzin has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Metribuzin acts as an inhibitor of photosynthesis by disrupting the electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, preventing the transfer of electrons from water to plastoquinone, ultimately leading to the death of the plant.

Biochemical and Physiological Effects:

Metribuzin has been shown to affect the growth and development of plants by inhibiting cell division and elongation. In animals, metribuzin has been reported to cause liver and kidney damage, as well as reproductive and developmental toxicity. However, the effects of metribuzin on human health are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

Metribuzin has several advantages as a research tool, including its low cost, high purity, and availability. However, its toxicity and potential to contaminate samples must be taken into consideration when using it in lab experiments. Proper safety measures and disposal procedures should be followed to minimize the risk of exposure.

Future Directions

There are several future directions for research on metribuzin. In medicine, further studies are needed to fully understand its potential as an antibacterial, antifungal, and anticancer agent. In environmental science, research should focus on developing methods to reduce the contamination of water sources by metribuzin. In material science, metribuzin can be explored further as a precursor for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. Overall, metribuzin has the potential to be a valuable research tool in various fields, and further investigation is warranted.

Synthesis Methods

Metribuzin is synthesized through a series of chemical reactions starting with the condensation of 4-chloroaniline and cyanuric chloride to produce 4-chloro-6-(4-chloroanilino)-1,3,5-triazine. This intermediate is then reacted with methyl glycinate to produce metribuzin.

Scientific Research Applications

Metribuzin has been extensively studied for its herbicidal properties, but recent research has shown its potential in various fields such as medicine, environmental science, and material science. In medicine, metribuzin has been investigated for its antibacterial, antifungal, and anticancer activities. In environmental science, metribuzin has been studied for its effects on soil microorganisms and its potential to contaminate water sources. In material science, metribuzin has been explored for its use as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name |

methyl 2-[[4-chloro-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N5O2/c1-21-9(20)6-15-11-17-10(14)18-12(19-11)16-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSGRWFZYDZXJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)

![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)

![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)

![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)